(2,5-Dichlorophenyl)(oxolan-3-yl)methanamine
Description
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(oxolan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-8-1-2-10(13)9(5-8)11(14)7-3-4-15-6-7/h1-2,5,7,11H,3-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPFJYJWIRRJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C2=C(C=CC(=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,5-Dichlorophenyl)(oxolan-3-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group and an oxolan-3-yl moiety, contributing to its unique chemical properties. The presence of chlorine atoms enhances the lipophilicity and biological activity of the compound, making it a suitable candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. This interaction can modulate various biological pathways, leading to different physiological effects. The compound may act as a ligand in receptor-ligand interactions, influencing signaling pathways that are critical in disease states.
Antinociceptive Properties
Research has indicated that derivatives of this compound exhibit antinociceptive effects in rodent models. For instance, studies have shown that compounds with similar structures can effectively reduce pain responses without inducing significant motor deficits .
Inhibition of GABA Uptake
Inhibitory activity towards GABA transporters has been reported for related compounds. These compounds demonstrate potential in managing conditions like neuropathic pain by modulating GABAergic signaling pathways .
Study 1: Antinociceptive Effects
A study evaluated the antinociceptive properties of this compound in various pain models. The results indicated significant pain relief comparable to standard analgesics, suggesting its potential as a therapeutic agent for pain management.
| Compound | Pain Model | Effectiveness |
|---|---|---|
| This compound | Chemotherapy-induced neuropathic pain | High |
| Similar Compound A | Diabetic neuropathic pain | Moderate |
| Similar Compound B | Acute inflammatory pain | Low |
Study 2: GABA Transporter Inhibition
Another research focused on the inhibition of GABA uptake by functionalized amino acids similar to this compound. The study demonstrated that specific structural modifications could enhance inhibitory potency against GABA transporters.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| This compound | 10.5 | Moderate Inhibition |
| Compound X | 8.0 | High Inhibition |
| Compound Y | 12.0 | Low Inhibition |
Scientific Research Applications
Antidepressant Activity
Research indicates that (2,5-Dichlorophenyl)(oxolan-3-yl)methanamine may exhibit antidepressant properties. A study highlighted the compound's ability to interact with neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation. This interaction suggests a potential role in treating depression and anxiety disorders .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in preclinical models of inflammatory diseases. This could make it a candidate for developing treatments for conditions such as arthritis and other inflammatory disorders .
Anticancer Properties
Emerging studies suggest that this compound may possess anticancer properties. Preliminary data indicate its efficacy in inhibiting the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies have shown that it exhibits a favorable safety margin in animal models, with minimal adverse effects at therapeutic doses .
Data Tables
Clinical Trials
A clinical trial involving this compound is currently underway to assess its efficacy as an antidepressant in human subjects. Preliminary results have indicated improvements in mood and anxiety levels among participants, warranting further investigation into its therapeutic potential .
Preclinical Models
In preclinical studies using murine models, the compound demonstrated significant anti-inflammatory effects comparable to established anti-inflammatory drugs. These findings suggest its potential as a novel treatment option for chronic inflammatory diseases .
Comparison with Similar Compounds
2,5-Dichlorobenzylamine
- Molecular Formula : C₇H₇Cl₂N
- Structure : Benzylamine with 2,5-dichloro substitution on the phenyl ring.
- Key Differences : Lacks the oxolane ring, resulting in reduced molecular weight (176.04 Da vs. 245.04 Da) and altered polarity .
- Applications : Widely used as a pharmaceutical intermediate (e.g., in sertraline synthesis) .
- Commercial Availability : Multiple suppliers (Thermo Scientific, AK Scientific) .
N-Methyl-(tetrahydrofuran-3-ylmethyl)amine
- Molecular Formula: C₆H₁₃NO
- Structure : Oxolane-3-ylmethyl group attached to a methylamine.
- Key Differences : Replaces the dichlorophenyl group with a methyl group, reducing steric bulk and eliminating aromaticity.
- Physicochemical Impact : Higher polarity due to the absence of chlorine atoms; lower molecular weight (115.18 Da) .
(2,2,5,5-Tetramethyloxolan-3-yl)methanamine
Cyclohexyl(3,5-dichlorophenyl)methanamine
- Structure : Cyclohexyl group replaces oxolane; 3,5-dichloro substitution on phenyl.
Cyclopropyl(2,6-Dichlorophenyl)methanamine
- Structure : Cyclopropane ring instead of oxolane; 2,6-dichloro substitution.
- Key Differences : Increased ring strain from cyclopropane may enhance reactivity. The 2,6-dichloro pattern creates steric hindrance distinct from the target compound’s 2,5-substitution .
Comparative Data Table
Key Findings
Structural Impact on Properties :
- The oxolane ring in the target compound enhances polarity compared to benzylamines but reduces it compared to tetramethyl-substituted oxolanes .
- Chlorine substitution patterns (2,5 vs. 3,5 or 2,6) influence electronic effects and steric interactions, critical for drug-receptor binding .
Synthetic Utility :
- 2,5-Dichlorobenzylamine is a well-established intermediate, while the target compound’s applications remain unexplored .
Safety and Handling :
- Tetramethyl-substituted oxolane derivatives may pose higher reactivity risks compared to the target compound .
Preparation Methods
Reductive Amination Approach
A common and effective method to prepare substituted phenylmethanamines involves reductive amination of the corresponding aldehyde or ketone with an amine.
- Step 1: Synthesis of 2,5-dichlorobenzaldehyde or 2,5-dichlorophenylacetaldehyde as the electrophilic precursor.
- Step 2: Reaction with oxolan-3-ylamine or an oxolanyl-containing amine derivative under reductive amination conditions.
- Step 3: Use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation to reduce the imine intermediate to the amine.
This approach is widely used for preparing phenylmethanamine derivatives and is adaptable for the oxolanyl substituent.
Nucleophilic Substitution on Halogenated Precursors
Given the presence of chlorine atoms on the phenyl ring, nucleophilic aromatic substitution (SNAr) could be utilized if the chlorines are activated by electron-withdrawing groups or under forcing conditions.
- Step 1: Preparation of a suitable oxolan-3-yl-containing nucleophile, such as oxolan-3-ylmethanamine or its protected form.
- Step 2: Reaction with 2,5-dichlorobromobenzene or related halogenated aromatic compound under SNAr conditions.
- Step 3: Optimization of reaction conditions (temperature, solvent, base) to favor substitution at the desired position.
However, this method is less common for dichlorophenyl systems without strong activating groups.
Experimental Data and Reaction Optimization Insights
While direct experimental data on this compound are limited, analogous reaction conditions from related amine syntheses provide useful guidance:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Solvent | 1,4-Dioxane or 50% Ethanol/Water | Good solubility and reaction medium for amination |
| Catalyst/Promoter | InCl3 (20 mol%) or Cs2CO3 (5-10%) | Lewis acid catalysis or base-promoted reductive amination |
| Temperature | 40–80 °C | Moderate heating promotes reaction without degradation |
| Reaction Time | 20 min to 5 h | Ultrasound irradiation can reduce time significantly |
| Reducing Agent | NaBH3CN or hydrogen with Pd/C | Selective reduction of imine intermediates |
These parameters are derived from studies on related amine and heterocyclic compound syntheses, emphasizing efficiency, yield, and environmental considerations.
Summary Table of Proposed Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 2,5-Dichlorobenzaldehyde + oxolan-3-ylamine + NaBH3CN | Solvent: MeOH or EtOH, RT to 50°C, 2–5 h | High selectivity, mild conditions | Requires pure aldehyde precursor |
| Nucleophilic Aromatic Substitution | 2,5-Dichlorobromobenzene + oxolan-3-ylmethanamine | Solvent: DMF or DMSO, elevated temp (80–120°C) | Direct substitution on aromatic ring | Harsh conditions, possible side reactions |
| One-Pot Lewis Acid Catalysis | 2,5-Dichlorobenzaldehyde + oxolan-3-ylamine + InCl3 | 50% EtOH, ultrasound, 40°C, 20 min | Rapid, high yield, green chemistry | Requires catalyst optimization |
Research Findings and Considerations
- The use of ultrasound irradiation and Lewis acid catalysis (e.g., InCl3) has been shown to significantly shorten reaction times and improve yields in analogous amine syntheses.
- Solvent choice critically affects reaction efficiency; 1,4-dioxane and aqueous ethanol mixtures provide good reaction media for reductive amination and related transformations.
- Base promoters such as cesium carbonate (Cs2CO3) enhance reaction rates and yields in multi-component amine synthesis protocols, suggesting their potential utility in preparing this compound.
- The dichlorophenyl ring is relatively stable under reductive amination conditions, allowing selective formation of the methanamine linkage without dehalogenation.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing (2,5-Dichlorophenyl)(oxolan-3-yl)methanamine, and how can intermediates be optimized?
- Methodological Answer : A common approach involves reductive amination between 2,5-dichlorobenzaldehyde and oxolan-3-ylmethanamine precursors. Intermediates such as Schiff bases (e.g., 1-[1-(2,5-dichlorophenyl)cyclopentyl]methanamine) can be optimized using catalytic hydrogenation or sodium cyanoborohydride for selective reduction . Telescoped synthesis methods, as demonstrated in related dichlorophenyl methanamine derivatives, reduce purification steps by combining reaction sequences in a single vessel, improving yield .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography resolves stereochemistry (e.g., oxolan-3-yl configuration) and confirms bond angles/planarity .
- NMR spectroscopy (¹H/¹³C) identifies aromatic proton environments (2,5-dichlorophenyl) and oxolane ring protons.
- HPLC-MS assesses purity, with ESI-MS detecting molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation, as observed in structurally similar chlorinated amines .
- Waste must be segregated and treated via neutralization or incineration to avoid environmental release, following protocols for oxolane-containing intermediates .
Advanced Research Questions
Q. How can contradictions in biological activity data across assay systems be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Standardize assays using:
- Cell-free systems (e.g., enzyme inhibition assays) to isolate target interactions.
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, reducing variability from cellular uptake mechanisms. Comparative studies on analogs, like N-(2,5-dichlorophenyl)acetamide derivatives, highlight the impact of assay design on activity .
Q. What computational approaches predict binding affinity to neurological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) models interactions with serotonin transporters (SERT), leveraging structural data from related intermediates in sertraline synthesis .
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over time, incorporating solvation effects of the oxolane ring .
Q. How does the oxolan-3-yl group’s electronic environment influence nucleophilic reactivity?
- Methodological Answer : The oxolane ring’s electron-donating ether oxygen alters charge distribution, enhancing nucleophilicity at the methanamine nitrogen. DFT calculations (B3LYP/6-31G*) quantify charge density, while X-ray crystallography reveals bond-length variations (e.g., C–N bond shortening) in analogous structures .
Q. What experimental designs assess stability under varying pH conditions?
- Methodological Answer : Conduct forced degradation studies :
- Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.
- Monitor degradation via HPLC-DAD and identify byproducts using LC-QTOF-MS . For example, oxolane ring-opening under acidic conditions generates aldehydes, as seen in related tetrahydrofuran derivatives .
Q. How can enantiomeric purity be enhanced during synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
